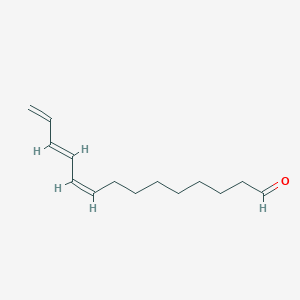

9Z,11E,13-Tetradecatrienal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(9Z,11E)-tetradeca-9,11,13-trienal |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-6,14H,1,7-13H2/b4-3+,6-5- |

InChI Key |

JABQZEDFZXKPOY-ICWBMWKASA-N |

SMILES |

C=CC=CC=CCCCCCCCC=O |

Isomeric SMILES |

C=C/C=C/C=C\CCCCCCCC=O |

Canonical SMILES |

C=CC=CC=CCCCCCCCC=O |

Origin of Product |

United States |

Chemosynthetic and Biosynthetic Pathways

Advanced Stereoselective Synthetic Methodologies for 9Z,11E,13-Tetradecatrienal

The synthesis of this compound with a high degree of stereoselectivity has been a subject of considerable research, leading to the development of efficient chemical routes. researchgate.netoup.comresearchgate.net Key strategies often involve the construction of a conjugated dienynol intermediate, which is then selectively reduced to form the desired triene system. researchgate.netoup.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of this compound. ucr.ac.crunirioja.esrsc.org The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a frequently employed method. unirioja.es For instance, a common approach involves the coupling of an alkynylzinc bromide with an excess of (E)/(Z) 1,2-dibromoethylene (B146495) using a palladium catalyst to yield an (E)-1-bromo-1-en-3-yne intermediate. ucr.ac.cr A subsequent palladium-catalyzed coupling of this bromoenyne with a vinylzinc bromide affords a 1,3-dien-5-yne. ucr.ac.cr

Another effective strategy involves the palladium-catalyzed coupling of 9-decyn-1-ol (B94338) with (E)-1,2-dichloroethylene. ucr.ac.crresearchgate.netoup.com The resulting chloroenyne alcohol can then be coupled with vinyl magnesium bromide under palladium catalysis to produce the corresponding dienynol. ucr.ac.cr Suzuki coupling, another powerful palladium-catalyzed reaction, provides a versatile method for forming carbon-carbon bonds between organoboron compounds and various organic halides, offering a valuable tool for the synthesis of conjugated dienes and trienes. mdpi.comnih.govorgsyn.org

| Coupling Reaction | Reactants | Catalyst System | Intermediate/Product | Reference(s) |

| Sonogashira-type | Alkynylzinc bromide, (E)/(Z) 1,2-dibromoethylene | Palladium catalyst | (E)-1-bromo-1-en-3-yne | ucr.ac.cr |

| Sonogashira-type | Bromoenyne, Vinylzinc bromide | Palladium catalyst | 1,3-dien-5-yne | ucr.ac.cr |

| Sonogashira-type | 9-Decyn-1-ol, (E)-1,2-dichloroethylene | (Ph₂P)PdCl₂, CuI, DIPA in THF | Chloroenyne alcohol | ucr.ac.crresearchgate.netoup.com |

| Sonogashira-type | Chloroenyne, Vinyl magnesium bromide | (Ph₃P)₄Pd | Dienynol | ucr.ac.cr |

| Suzuki Coupling | Organoboron compounds, Organic halides | Palladium catalyst, Base | Conjugated dienes/trienes | mdpi.comnih.govorgsyn.org |

The stereoselective reduction of the alkyne functionality in the dienynol intermediate is a critical step to establish the (9Z,11E) geometry of the final product. A highly effective method for this transformation is the use of activated zinc in an aqueous alcohol solution, such as 1-propanol/water. ucr.ac.crresearchgate.netoup.com This technique provides both stereo- and regiospecific reduction of the triple bond to a cis double bond. researchgate.netoup.com Other zinc-based reduction systems, such as zinc activated with copper(II) acetate (B1210297) and silver(I) nitrate (B79036) (Zn(Cu/Ag)), have also proven efficient for the chemoselective reduction of alkynes in conjugated polyunsaturated systems. researchgate.net The use of freshly prepared Zn/Cu/Ag composite activated with TMSCl can also furnish the desired diene. researchgate.net

Alternatively, reduction with disiamylborane (B86530) has been successfully employed to convert a 1,3-dien-5-yne to the corresponding triene, offering another route to the target molecule. ucr.ac.crucr.ac.cr Hydrogenation over a Lindlar catalyst is another common method for the Z-selective reduction of alkynes, although the pretreatment of the catalyst can be complex. mdpi.com

| Reduction Method | Substrate | Reagent(s) | Product | Key Features | Reference(s) |

| Activated Zinc Reduction | Dienynol | Activated zinc in aqueous alcohol (e.g., 1-propanol/water) | (9Z,11E,13)-Tetradecatrienol | Stereo- and regiospecific | ucr.ac.crresearchgate.netoup.com |

| Activated Zinc Reduction | Conjugated Enyne | Zn(Cu/Ag) in aqueous methanol | Conjugated Diene | High efficiency for polyunsaturated systems | researchgate.netresearchgate.net |

| Disiamylborane Reduction | 1,3-Dien-5-yne | Disiamylborane | Triene | Stereospecific | ucr.ac.crucr.ac.cr |

| Catalytic Hydrogenation | Alkyne | Lindlar catalyst (Pd-CaCO₃) | Z-alkene | Z-selective | mdpi.com |

Controlling the geometry of the double bonds in the triene system is paramount for achieving the desired (9Z,11E,13) configuration. The synthesis of conjugated trienes often relies on a combination of stereoselective reactions. ucr.ac.crresearchgate.netoup.com Wittig-type olefinations are a common strategy for introducing double bonds with specific stereochemistry. researchgate.net For example, the use of specific bases and reaction conditions can favor the formation of either the Z or E isomer.

The separation of geometric isomers can also be a crucial step. researchgate.netnih.gov Techniques like reverse-phase high-performance liquid chromatography (HPLC) are often used to isolate the desired isomer from a mixture. nih.gov Furthermore, computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, can aid in the structural elucidation and confirmation of the geometric isomers of conjugated trienes. mdpi.com

The synthesis of structural analogues and mimics of this compound is important for structure-activity relationship studies and for developing more stable or potent pheromone lures. ucr.ac.crznaturforsch.com For instance, analogues where the conjugated diene system is replaced by a triple bond have been synthesized to investigate their antagonistic effects on insect behavior. znaturforsch.com The synthesis of various geometric isomers of related conjugated trienes, such as hexadecatrienyl acetates, allows for a systematic investigation of how double bond position and configuration affect biological activity. nih.gov These comparative studies are essential for understanding the specific structural requirements for pheromone recognition by insect receptors. znaturforsch.com

Strategies for Geometric Isomer Control in Triene Systems

Elucidation of Biosynthetic Routes in Pheromone-Producing Organisms

Insects have evolved sophisticated biochemical pathways to produce species-specific pheromones. nih.gov The biosynthesis of these compounds often involves modifications of common metabolic pathways, such as fatty acid metabolism. nih.govfrontiersin.orgnih.gov

The biosynthesis of many lepidopteran sex pheromones, including likely pathways for this compound, originates from fatty acid metabolism. nih.govfrontiersin.orgnih.gov The process typically begins with the synthesis of saturated fatty acids, such as palmitic acid or stearic acid. frontiersin.orgusda.gov These fatty acid precursors then undergo a series of specific enzymatic reactions, including desaturation and chain-shortening, to produce the final pheromone component. nih.govfrontiersin.org

Fatty acyl-CoA desaturases (FADs) are key enzymes that introduce double bonds at specific positions in the fatty acid chain. oup.com Subsequent reactions, catalyzed by fatty acyl-CoA reductases (FARs), convert the fatty acyl-CoA to the corresponding alcohol, which can then be oxidized to an aldehyde, as is the case for this compound. oup.com The entire process is tightly regulated, often by hormones like the pheromone biosynthesis activating neuropeptide (PBAN), to ensure the production of the correct pheromone blend at the appropriate time. nih.govusda.gov Understanding the metabolic flux through these pathways is crucial for comprehending how insects achieve the precise ratios of components in their pheromone signals.

Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of moth sex pheromones, including unsaturated aldehydes like (9Z,11E,13)-Tetradecatrienal, is a multi-step enzymatic process that begins with common fatty acid metabolism. nih.gov Insects appear to have evolved by adding a few tissue-specific enzymes that modify the products of "normal" metabolism to create highly specific pheromone compounds. nih.gov The core pathway involves a series of key enzymatic reactions: desaturation, chain-shortening, and functional group modification. pnas.orgslu.seentomology2.or.kr

The process originates with saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), which are produced de novo from acetyl-CoA. usda.gov The first critical enzymatic step is the introduction of double bonds into the fatty acyl-CoA chain by specific desaturase enzymes. pnas.orgslu.se These desaturases are highly specific and are a primary determinant of the final pheromone structure. For instance, Δ11 desaturases are extremely common in the pheromone biosynthesis of the vast majority of ditrysian Lepidoptera. researchgate.net In the cabbage looper, Trichoplusia ni, a Δ11 desaturase acts on palmitic acid to initiate the formation of its pheromone. pnas.org

Following desaturation, the fatty acid chain may undergo limited rounds of β-oxidation, or chain-shortening, which removes two-carbon units. pnas.orgentomology2.or.kr This process creates a cascade of compounds with different chain lengths, adding to the diversity of potential pheromone components. pnas.org For example, the biosynthesis of (Z)-7-dodecenyl acetate in T. ni involves the Δ11 desaturation of palmitic acid (16:Acid) to produce (Z)9-14:Acid, which is then chain-shortened to (Z)7-12:Acid. pnas.org

The final stage involves the modification of the terminal carboxyl group. The fatty acyl precursor is typically reduced to an alcohol by a fatty-acyl reductase, and in many cases, this alcohol is then esterified by an acetyltransferase to form an acetate ester. pnas.orgentomology2.or.kr For aldehydes like (9Z,11E,13)-Tetradecatrienal, the fatty acyl precursor is reduced to the corresponding aldehyde. entomology2.or.kr

Table 1: Key Enzyme Classes in Moth Pheromone Biosynthesis

| Enzyme Class | Function | Precursor Example | Product Example |

| Fatty Acid Synthase | Builds saturated fatty acid chains | Acetyl-CoA | Palmitic acid (16:Acid) |

| Acyl-CoA Desaturase | Introduces double bonds | Palmitic acid | (Z)-11-Hexadecenoic acid |

| Chain-shortening enzymes | Removes two-carbon units | (Z)9–14:Acid | (Z)7–12:Acid |

| Fatty-Acyl Reductase | Reduces carboxyl group to an alcohol or aldehyde | (Z)7–12:Acid | (Z)7–12:OH or (Z)7-12:Ald |

| Acetyltransferase | Converts alcohol to acetate ester | (Z)7–12:OH | (Z)7–12:OAc |

Genetic and Molecular Regulation of Pheromone Biosynthesis

The production of sex pheromones in moths is not continuous but is instead tightly regulated by a neuroendocrine pathway. usda.gov The primary regulator is a 33- or 34-amino acid neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.goventomology2.or.krusda.gov This peptide is produced in the subesophageal ganglion (SOG) of the brain and is released into the hemolymph, typically following a circadian rhythm. usda.gov

PBAN initiates pheromone production by binding to a specific G protein-coupled receptor (PBANR) located on the membrane of the pheromone gland cells. usda.gov The activation of the PBANR triggers an intracellular signal transduction cascade that involves an influx of extracellular calcium ions (Ca2+). usda.gov This calcium signal is crucial for activating the key enzymes involved in the biosynthetic pathway, including desaturases, chain-shortening enzymes, and reductases. usda.gov

While PBAN is the direct activator in many moth species, other hormones can play a role. Juvenile hormone (JH) and 20-hydroxyecdysone (B1671079) (20E) are known to regulate pheromone production in other insect orders like Coleoptera and Diptera. nih.govusda.gov In some moths, factors from the bursa copulatrix are also required for pheromone production. usda.gov

From a genetic and evolutionary perspective, the diversity of pheromone signals is closely linked to the evolution of the genes encoding the biosynthetic enzymes, particularly the desaturases. pnas.orgresearchgate.netnih.gov The current understanding is that moth sex-pheromone desaturase genes are evolving through a "birth-and-death" process. pnas.orgresearchgate.netnih.gov In this model, new genes are created via gene duplication, and over time, these copies can either be lost, become non-functional pseudogenes, or evolve new functions (neofunctionalization), such as altered substrate specificity or regioselectivity. nih.gov

This genetic flexibility allows for significant shifts in pheromone composition. A major change in a species' pheromone blend can occur simply through a change in the regulation or activation of a different desaturase gene, whose mRNA may already be present in the pheromone gland. pnas.orgresearchgate.netnih.gov This mechanism provides a pathway for rapid evolution of pheromone signals, which can be a driving force in moth speciation. pnas.orgnih.gov

Comparative Biosynthetic Analyses Across Different Species

Comparative studies of pheromone biosynthesis across different, often closely related, moth species highlight the remarkable diversity of these pathways. Even when producing structurally similar pheromones, the enzymatic steps and precursor molecules can vary significantly.

A clear example is seen in the comparison of Helicoverpa zea and Helicoverpa assulta. capes.gov.br Both species use 16-carbon aldehydes as pheromones. However, H. zea primarily utilizes a Δ11 desaturase on palmitic acid to produce its main component, (Z)11-hexadecenal. capes.gov.br It also uses stearic acid, which is chain-shortened after desaturation, to create minor components. capes.gov.br In contrast, H. assulta relies mainly on a Δ9 desaturase acting on palmitic acid and appears to lack the chain-shortening enzymes found in H. zea. capes.gov.br

Similarly, Heliothis virescens and Heliothis subflexa both use (Z)11-hexadecenal as their major pheromone component, produced via Δ11 desaturation of hexadecanoic acid. slu.se However, the biosynthesis of their minor components differs. H. virescens produces (Z)9-tetradecenal by chain-shortening the (Z)11-hexadecenoic acid intermediate, whereas H. subflexa produces its (Z)9-hexadecenal minor component by desaturating a longer C18 fatty acid (octadecanoic acid) followed by chain shortening. slu.se

The carob moth, Ectomyelois ceratoniae, which produces (9Z,11E,13)-Tetradecatrienal, also has minor pheromone components, including (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal. researchgate.netdergipark.org.tr Research has identified geographic variations in the ratios of these three components among different populations of the moth in Iran, suggesting potential ongoing evolution and local adaptation of the pheromone signal. modares.ac.ir

This species-specific variation underscores how evolution has tinkered with a fundamental metabolic pathway—fatty acid synthesis—to generate an incredible diversity of chemical signals. The recruitment of different desaturases, variations in chain-shortening activity, and modifications to the terminal functional group all contribute to the speciation and reproductive isolation of moths. pnas.orgnih.gov

Table 2: Comparative Pheromone Biosynthesis in Select Moth Species

| Species | Major Pheromone Component(s) | Key Precursor(s) | Primary Desaturase(s) | Chain Shortening |

| Ectomyelois ceratoniae | (9Z,11E,13)-Tetradecatrienal researchgate.net | Not fully elucidated | Not fully elucidated | Not fully elucidated |

| Helicoverpa zea | (Z)11-Hexadecenal capes.gov.br | Palmitic acid, Stearic acid capes.gov.br | Δ11 Desaturase capes.gov.br | Yes capes.gov.br |

| Helicoverpa assulta | (Z)9-Hexadecenal capes.gov.br | Palmitic acid capes.gov.br | Δ9 Desaturase capes.gov.br | No capes.gov.br |

| Heliothis virescens | (Z)11-Hexadecenal slu.se | Hexadecanoic acid slu.se | Δ11 Desaturase slu.se | Yes slu.se |

| Trichoplusia ni | (Z)-7-Dodecenyl acetate pnas.org | Palmitic acid pnas.org | Δ11 Desaturase pnas.org | Yes (two rounds) pnas.org |

| Argyrotaenia velutinana | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate pnas.org | Myristic acid pnas.org | Δ11 Desaturase pnas.org | No pnas.org |

Biological Activity and Chemosensory Mechanisms

Behavioral Responses Elicited by 9Z,11E,13-Tetradecatrienal

(9Z,11E,13)-Tetradecatrienal is primarily known for its potent effects on insect behavior, particularly in the context of reproduction.

This compound is a key attractant for males of specific species, most notably the carob moth, Ectomyelois ceratoniae. researchgate.nettandfonline.comoup.com The specificity of the pheromone signal is a critical mechanism for ensuring reproductive isolation among closely related species, preventing hybridization. modares.ac.ir While primarily associated with the carob moth, the potential for this compound or structurally similar ones to be involved in the chemical communication of other lepidopteran species remains an area of interest.

In the carob moth, (9Z,11E,13)-tetradecatrienal is the major component of the female-emitted sex pheromone blend. researchgate.netmodares.ac.ir This primary component is responsible for initiating the mate-seeking behavior in males from a distance. modares.ac.ir The pheromone is released by females, typically during the middle of the night, to attract males for mating. researchgate.net

While (9Z,11E,13)-tetradecatrienal can elicit a behavioral response on its own, its effectiveness is significantly enhanced by the presence of minor components in the pheromone blend. researchgate.netmodares.ac.ir For the carob moth, these minor components have been identified as (9Z,11E)-9,11-tetradecadienal and (Z)-9-tetradecenal. researchgate.netmodares.ac.ir The precise ratio of these components is crucial for optimal male attraction and subsequent mating behaviors. modares.ac.ir

Studies have shown that the ratio of the major to minor components can vary geographically. For instance, in different regions of Iran, the ratio of (9Z,11E,13)-tetradecatrienal to the dienal and monoenal components has been observed to differ, which can lead to variations in the responses of local male populations. modares.ac.ir Research has indicated that a blend of the three components often results in a stronger and more complete behavioral sequence in males compared to the major component alone. researchgate.netmodares.ac.ir For example, a 10:1:1 ratio of the trienal, dienal, and monoenal has been identified from female gland extracts. researchgate.net

Interestingly, a formate (B1220265) analog, (Z,E)-7,9,11-dodecatrienyl formate, has been shown to be a mimic of the major component and can be as effective, and in some cases more effective, than the natural trienal in eliciting source contact in wind tunnel bioassays. researchgate.netresearchgate.net

Table 1: Pheromone Blend Composition of the Carob Moth (Ectomyelois ceratoniae)

| Component | Type | Typical Ratio |

|---|---|---|

| (9Z,11E,13)-Tetradecatrienal | Major | 10 |

| (9Z,11E)-9,11-Tetradecadienal | Minor | 1 |

| (Z)-9-Tetradecenal | Minor | 1 |

Data sourced from Baker et al. (1989) as cited in researchgate.net.

Wind tunnel bioassays are a standard laboratory method for studying insect responses to airborne pheromones. researchgate.netmodares.ac.ir In these assays, male moths are released downwind from a source releasing the test compound(s). modares.ac.ir Their flight behavior, including wing fanning, upwind flight (anemotaxis), and contact with the source, is observed and quantified. researchgate.netmodares.ac.ir These bioassays have been instrumental in demonstrating that (9Z,11E,13)-tetradecatrienal alone can initiate upwind flight in male carob moths. researchgate.netmodares.ac.ir However, the full sequence of mating behavior is more reliably elicited by the complete blend. researchgate.net Wind tunnel experiments have also been used to compare the efficacy of synthetic pheromone blends to that of virgin females or natural gland extracts. researchgate.netmodares.ac.ir

Table 2: Representative Wind Tunnel Bioassay Results for Male Carob Moth Response

| Stimulus | Behavioral Response Observed |

|---|---|

| (9Z,11E,13)-Tetradecatrienal (alone) | Wing fanning, orientation towards source, upwind flight. modares.ac.ir |

| Pheromone Blend (Trienal, Dienal, Monoenal) | Improved upwind flight response and source contact compared to trienal alone. researchgate.net |

| Virgin Female | High percentage of males exhibiting complete behavioral sequence including source contact. modares.ac.ir |

Influence of Minor Pheromone Components and Blend Ratios on Behavioral Efficacy

Olfactory Perception and Neurobiological Pathways

The perception of (9Z,11E,13)-tetradecatrienal by male moths involves specialized olfactory receptor neurons housed in sensilla on their antennae.

Single Sensillum Recording (SSR) allows for the study of the electrical activity of individual olfactory receptor neurons. While specific SSR data for neurons tuned to (9Z,11E,13)-tetradecatrienal are not detailed in the provided search results, this technique is fundamental in understanding how different components of a pheromone blend are detected by specialized neurons. It is through the differential activation of these neurons that the male moth's brain can distinguish the precise blend ratio, leading to the appropriate behavioral response. Studies on related species and pheromone mimics have utilized SSR to characterize the specificity of receptor neurons. dntb.gov.ua

Characterization of Olfactory Receptor Neuron (ORN) Sensitivity and Specificity

The primary reception of (9Z,11E,13)-tetradecatrienal occurs in specialized olfactory sensilla on the antennae of male carob moths. Single-cell recording studies have provided detailed insights into the sensitivity and specificity of the olfactory receptor neurons (ORNs) housed within these sensilla.

Electrophysiological studies on the long trichoid sensilla of male E. ceratoniae have identified at least two distinct types of ORNs, which are differentiated by the amplitude of their action potentials (spikes): a large-spiking neuron and a small-spiking neuron. researchgate.netgrafiati.com Dose-response experiments have shown that both the natural pheromone, (9Z,11E,13)-tetradecatrienal, and its synthetic mimic, (Z,E)-7,9,11-dodecatrienyl formate, can elicit responses from these neurons. researchgate.net A minimum dosage from cartridges loaded with 0.1 μg of either compound was necessary to evoke a significant response from either the large- or small-spiking cell. researchgate.netresearchgate.net

Cross-adaptation studies, a technique where the response to one compound is measured after prolonged exposure to another, demonstrated that (9Z,11E,13)-tetradecatrienal and its formate mimic stimulate the same large-spiking neuron. researchgate.net This indicates that this specific neuron is the primary receptor for the major pheromone component and that both molecules likely interact with the same receptor site. The frequency of spikes generated by this neuron was not significantly different when stimulated by equivalent doses of the natural pheromone or its mimic, highlighting the mimic's effectiveness at the peripheral sensory level. researchgate.netgrafiati.com

Ligand-Receptor Interactions and Chemoreception at the Molecular Level

At the molecular level, the detection of (9Z,11E,13)-tetradecatrienal involves a multi-step process within the sensillar lymph that surrounds the ORN dendrites. As a hydrophobic molecule, the aldehyde is first captured and solubilized by pheromone-binding proteins (PBPs). peerj.com These proteins transport the pheromone molecules across the aqueous lymph to the dendritic surface of the ORN, where they interact with specific olfactory receptors (ORs). mdpi.com

These ORs are transmembrane proteins that form a ligand-gated ion channel complex, typically with a highly conserved co-receptor known as Orco. researchgate.net The binding of the pheromone ligand to the specific OR is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuron's membrane, generating a receptor potential that, if it reaches the threshold, triggers the firing of action potentials. nih.gov The specificity of this interaction ensures that only molecules with the correct structure, such as (9Z,11E,13)-tetradecatrienal, can efficiently activate the receptor.

Central Nervous System Processing of Pheromonal Cues

Once the ORNs generate action potentials in response to (9Z,11E,13)-tetradecatrienal, these signals are transmitted along their axons to the primary olfactory center in the moth's brain, the antennal lobe. In male moths, pheromonal information is typically processed in a specialized and enlarged region of the antennal lobe known as the macroglomerular complex (MGC). researchgate.net

The axons of all ORNs expressing the same specific olfactory receptor converge onto a single glomerulus within the MGC. Therefore, the signal for (9Z,11E,13)-tetradecatrienal is processed in a dedicated glomerulus, while signals from the minor components of the pheromone blend, such as (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal, are processed in adjacent, distinct glomeruli. nih.govresearchgate.net This anatomical arrangement creates a specific spatial map of the pheromone blend within the MGC. Projection neurons then relay this integrated information from the antennal lobe to higher brain centers, where the blend composition is ultimately deciphered, leading to the appropriate behavioral response, such as upwind flight towards the female. researchgate.net

Structure-Activity Relationships and Pheromone Mimicry

The biological activity of (9Z,11E,13)-tetradecatrienal is intrinsically linked to its specific molecular structure. Any alterations to its carbon chain length, the position of the double bonds, or their stereochemistry can dramatically affect its ability to bind to the receptor and elicit a response.

Designing and Testing Pheromone Analogues and Antagonists

The inherent instability of the conjugated aldehyde structure of (9Z,11E,13)-tetradecatrienal, which is prone to oxidation and isomerization, prompted research into more stable synthetic mimics. researchgate.netresearchgate.net A successful analogue, (Z,E)-7,9,11-dodecatrienyl formate, was designed and synthesized. researchgate.netgrafiati.com In this mimic, the chain length is shortened, and the aldehyde functional group is replaced by a formate ester, which is electronically similar but more stable.

This formate mimic proved to be highly effective. In wind-tunnel bioassays, it was as effective as natural female gland extracts and significantly more effective than the synthetic (9Z,11E,13)-tetradecatrienal alone in eliciting source contact from male moths. researchgate.netgrafiati.com Furthermore, in field trapping experiments, lures containing the formate mimic were as effective as those containing the full synthetic blend of the natural pheromone components. researchgate.net These results demonstrate that a carefully designed analogue can effectively mimic the natural pheromone at both the neuronal and behavioral levels, offering a more stable and practical solution for use in pest management.

Table 1: Comparison of Behavioral and Electrophysiological Responses to (9Z,11E,13)-Tetradecatrienal and its Formate Mimic

| Assay Type | Compound | Key Finding | Reference |

|---|---|---|---|

| Wind-Tunnel Bioassay | (9Z,11E,13)-Tetradecatrienal | Elicits upwind flight; activity is improved when blended with minor components. | nih.govgrafiati.com |

| Wind-Tunnel Bioassay | (Z,E)-7,9,11-Dodecatrienyl Formate | As effective as natural gland extract in evoking source contact. More effective than the trienal alone. | researchgate.netgrafiati.com |

| Field Trapping | (Z,E)-7,9,11-Dodecatrienyl Formate | Lures were as effective as those containing the natural pheromone blend at the same dosage. | researchgate.net |

| Single-Cell Recording (ORN) | (9Z,11E,13)-Tetradecatrienal | Stimulates a specific large-spiking neuron in long trichoid sensilla. | researchgate.net |

| Single-Cell Recording (ORN) | (Z,E)-7,9,11-Dodecatrienyl Formate | Stimulates the same large-spiking neuron as the natural pheromone, with no significant difference in spike frequency. | researchgate.netgrafiati.com |

Understanding the Basis of Pheromone Degradation and Stability in Biological Contexts

A critical aspect of chemical communication is the rapid inactivation of the signal to allow the receiver to detect subsequent pulses of the pheromone and to reset the system. For aldehyde pheromones like (9Z,11E,13)-tetradecatrienal, this degradation is primarily enzymatic and occurs within the antennae. researchgate.netnih.gov

The main enzymes responsible for the degradation of aldehyde pheromones are aldehyde oxidases (AOXs). oup.complos.orgfrontiersin.org These are typically cytosolic enzymes found in antennal cells that efficiently catalyze the oxidation of aldehydes to their corresponding, and biologically inactive, carboxylic acids. oup.comfrontiersin.org Studies on various moth species have identified antennae-specific AOXs that can degrade a wide range of aldehydes, including both sex pheromones and plant-derived volatiles. researchgate.netnih.govplos.org This rapid enzymatic conversion ensures that the concentration of the pheromone in the sensillar lymph is quickly reduced after the initial stimulus, preventing continuous firing of the ORN and allowing it to remain sensitive to new odor information. The inherent chemical lability of (9Z,11E,13)-tetradecatrienal, coupled with this efficient enzymatic degradation system, necessitates its continuous release by the female to maintain a viable signal plume. researchgate.netresearchgate.net

Analytical Methodologies in Research

Advanced Extraction and Sample Preparation Techniques for Trace Analysis

The initial and critical step in the analysis of (9Z,11E,13)-Tetradecatrienal involves its extraction from the source, typically the pheromone glands of insects. Given the volatile nature and the minute quantities of the compound, specialized techniques are employed to ensure efficient collection and to prevent degradation.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for collecting volatile organic compounds like (9Z,11E,13)-Tetradecatrienal. researchgate.netmodares.ac.ir This technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample, such as the pheromone gland of a virgin female moth. modares.ac.ir The volatile compounds adsorb onto the fiber, which is then directly introduced into the injection port of a gas chromatograph for analysis. researchgate.net

The simplicity and speed of HS-SPME make it a highly suitable alternative to traditional solvent extraction methods, minimizing the risk of contamination from non-volatile lipids and other internal tissue components. researchgate.net In studies on the carob moth, Ectomyelois ceratoniae, HS-SPME has been successfully used to characterize the pheromone blend, identifying (9Z,11E,13)-Tetradecatrienal as the major component. researchgate.netmodares.ac.ir The selection of the fiber coating is critical for optimal extraction; for instance, a 70 µm polydimethylsiloxane (B3030410) (PDMS) fiber has been effectively utilized for collecting pheromone components of the carob moth. modares.ac.ir

Solvent Extraction and Purification from Biological Glands

Traditional solvent extraction remains a fundamental technique for obtaining (9Z,11E,13)-Tetradecatrienal from biological sources. This method typically involves the dissection of pheromone glands from female moths, followed by extraction with an appropriate organic solvent, such as hexane (B92381). usda.gov The resulting extract contains a mixture of compounds, from which the pheromone components must be isolated and purified.

Following extraction, the crude product is often purified using chromatographic techniques like flash or vacuum flash chromatography on silica (B1680970) gel. modares.ac.ir The purity of the isolated fractions can be monitored by thin-layer chromatography (TLC). modares.ac.ir For sensitive compounds, these procedures are carried out under an inert atmosphere, such as nitrogen, to prevent degradation. modares.ac.ir The resulting purified hexane solutions are then dried over anhydrous sodium sulfate (B86663) before being subjected to further analysis. usda.gov While effective, solvent extraction can be more time-consuming and carries a higher risk of extracting non-target compounds compared to HS-SPME. researchgate.net

Chromatographic and Spectrometric Characterization in Research

Following extraction and purification, a combination of chromatographic and spectrometric methods is employed to definitively identify, quantify, and elucidate the structure of (9Z,11E,13)-Tetradecatrienal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of (9Z,11E,13)-Tetradecatrienal in research. researchgate.netmodares.ac.ir In this technique, the volatile extract is separated into its individual components by a gas chromatograph, and each component is then introduced into a mass spectrometer for detection and identification. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner, generating a unique mass spectrum that serves as a chemical fingerprint.

For the analysis of (9Z,11E,13)-Tetradecatrienal, specific diagnostic ions in the mass spectrum are monitored to confirm its presence. Key ions for this compound include m/z 79, 67, 55, 206, and 91. modares.ac.ir The retention time (RT) of the compound on the GC column provides another layer of identification. For example, in one study, (9Z,11E,13)-Tetradecatrienal was identified at a retention time of 12.56 ± 0.01 minutes. modares.ac.ir By comparing the mass spectrum and retention time of a sample component to those of a synthesized, authentic standard, a positive identification can be made. researchgate.net GC-MS is also used to determine the relative ratios of different pheromone components within a blend. modares.ac.ir

Table 1: GC-MS Analysis Parameters for (9Z,11E,13)-Tetradecatrienal

| Parameter | Description | Reference |

|---|---|---|

| Column Type | DB-Wax, SE-54 | unirioja.es |

| Ionization Method | Electron Impact (EI) | unirioja.es |

| Diagnostic Ions (m/z) | 79, 67, 55, 206, 91 | modares.ac.ir |

| Example Retention Time | 12.56 ± 0.01 min | modares.ac.ir |

Coupled Gas Chromatography-Electroantennography (GC-EAD) for Bioactive Component Elucidation

Coupled Gas Chromatography-Electroantennography (GC-EAD) is a powerful bioassay technique used to identify which components of a complex mixture are biologically active. In GC-EAD, the effluent from the gas chromatograph is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna. The electrical response of the antenna to each compound is recorded as an electroantennogram (EAG).

When a compound that the insect can detect elutes from the column, the antenna generates a measurable electrical signal. By comparing the timing of these EAG responses with the peaks on the chromatogram, researchers can pinpoint the specific compounds that are perceived by the insect. This technique has been instrumental in confirming the biological relevance of (9Z,11E,13)-Tetradecatrienal as a sex pheromone component. colab.ws In studies of the carob moth, GC-EAD analysis of female gland extracts showed a distinct antennal response from male moths to the peak corresponding to (9Z,11E,13)-Tetradecatrienal, confirming its role as a key bioactive compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of complex organic molecules like (9Z,11E,13)-Tetradecatrienal. While GC-MS can identify a compound based on its mass and fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise isomeric form.

Both ¹H NMR and ¹³C NMR are utilized. ¹H NMR provides information about the different types of protons in the molecule and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. For a molecule with multiple double bonds like (9Z,11E,13)-Tetradecatrienal, NMR is crucial for determining the geometry (Z or E) of each double bond. The coupling constants (J values) between adjacent protons in the ¹H NMR spectrum are particularly informative for assigning stereochemistry. The synthesis of authentic standards of known stereochemistry and comparison of their NMR spectra with that of the natural product is a common practice to confirm the structure. usda.govresearchgate.net

Challenges in Quantitative Analysis of Labile Polyunsaturated Aldehydes

The quantitative analysis of labile polyunsaturated aldehydes, such as 9Z,11E,13-Tetradecatrienal, presents significant analytical chemistry challenges. These difficulties stem from the inherent chemical properties of the molecules themselves, namely the presence of a reactive aldehyde functional group and a system of conjugated double bonds. This structure makes them highly susceptible to degradation, isomerization, and polymerization, complicating efforts to obtain accurate and reproducible quantitative data.

A primary challenge is the inherent instability of these compounds. usda.govresearchgate.net this compound, the major sex pheromone component of the carob moth (Ectomyelois ceratoniae), is known to be highly labile and unstable. researchgate.netusda.govresearchgate.net This instability is so pronounced that synthetic blends of the pheromone are noted to be inferior to natural gland extracts in field studies, a result attributed to the rapid decomposition of the triene aldehyde component. usda.gov In practical applications, such as pest monitoring, the compound cannot be stabilized in standard lures and loses its biological activity over a short period. researcher.life This rapid degradation is a major obstacle for quantitative analysis, as the concentration of the analyte can change during sample collection, preparation, and analysis. Polyunsaturated compounds, in general, are subject to degradation from factors like ultraviolet (UV) light and oxidation. usda.gov

The conjugated π-electron system in molecules like this compound is prone to various chemical reactions. wikipedia.org These reactions include oxidation, which can alter the structure of the aldehyde, and polymerization. Furthermore, the energy input during analytical procedures, such as gas chromatography (GC), can induce isomerization of the double bonds. calpoly.edu This can lead to the formation of multiple geometric isomers from a single starting compound, making peak identification and quantification complex.

Another significant hurdle is the typically low concentration at which these aldehydes are found in biological or environmental samples. researchgate.net Pheromones, for example, are active in nanogram quantities or less. psu.edu Analyzing such trace amounts requires highly sensitive instrumentation and methods that can minimize sample loss and matrix interference.

To overcome these challenges, derivatization is a commonly employed strategy in the analysis of aldehydes. usda.govnih.gov This process involves chemically modifying the aldehyde group to form a more stable, less volatile, or more easily detectable derivative. This is often necessary because many aldehydes have poor ionization efficiency, making them difficult to detect with high sensitivity using mass spectrometry (MS). researchgate.net Derivatization can enhance the performance of both gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. usda.govresearchgate.net

Several reagents are used for this purpose, each with specific applications and advantages.

Table 1: Common Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Abbreviation | Common Application/Technique | Reference(s) |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV analysis of various aldehydes. usda.govnih.govresearchgate.net | usda.govnih.govresearchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS analysis, particularly with negative ion chemical ionization for high sensitivity. usda.govresearchgate.netresearchgate.net | usda.govresearchgate.netresearchgate.net |

| 1,3-Cyclohexanedione | CHD | Selective derivatization for aldehydes, suitable for LC-MS/MS analysis. usda.govresearchgate.net | usda.govresearchgate.net |

| Dansyl Hydrazine (B178648) | DNSH | LC-MS/MS analysis of aldehydes in biological fluids. usda.gov | usda.gov |

| 4-(2-(trimethylammonio) ethoxy) benzenaminium halide | 4-APC | Selective derivatization for aldehydes prior to extraction for LC-MS analysis. usda.govresearchgate.net | usda.govresearchgate.net |

While derivatization addresses some challenges, it can also introduce complications. For instance, hydrazine reagents like DNPH can sometimes result in the formation of two stereoisomeric hydrazone derivatives, which may complicate chromatographic separation and quantification. usda.gov The selection of an appropriate internal standard, which is crucial for accurate quantification, is also challenging. The standard should ideally have physicochemical properties similar to the analyte but be distinguishable by the detector. usda.gov

The sensitivity of the analytical method is paramount, and the limits of detection (LOD) can vary significantly depending on the aldehyde, the derivatization agent, and the instrumental technique used.

Table 2: Examples of Limits of Detection (LOD) for Aldehydes Using Various Analytical Methods

| Aldehyde | Method | LOD | Reference(s) |

|---|---|---|---|

| Hexanal | HPLC-UV (after DNPH derivatization) | 2.19 nmol/g | researchgate.net |

| Formaldehyde | HPLC-UV (after DNPH derivatization) | 0.75 nmol/g | researchgate.net |

| Hexanal | HPLC-UV (after DNPH microextraction) | 2.4 nmol L⁻¹ | nih.gov |

| Heptanal | HPLC-UV (after DNPH microextraction) | 3.6 nmol L⁻¹ | nih.gov |

| Hexanal (CHD derivative) | On-column | 10 pg | researchgate.net |

| Hex-2-enal (CHD derivative) | On-column | 20 pg | researchgate.net |

| Decanal (CHD derivative) | On-column | 100 pg | researchgate.net |

Ecological and Applied Research Perspectives

Intraspecific and Geographic Variation in Pheromone Production

(9Z,11E,13-Tetradecatrienal) is the primary sex pheromone component for the carob moth, Ectomyelois ceratoniae. Research has revealed significant intraspecific and geographic variation in the composition of the female sex pheromone blend of this species. The pheromone consists of the major component, (this compound), and two minor components, (9Z,11E)-tetradecadienal and (Z)-9-tetradecenal. researchgate.net

Studies conducted on carob moth populations from various geographical regions of Iran have demonstrated notable differences in the ratios of these three components. researchgate.net Using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography/mass spectrometry (GC-MS), scientists have quantified these variations. researchgate.net For instance, the ratio of the three components—(this compound) : (9Z,11E)-tetradecadienal : (Z)-9-tetradecenal—was found to differ significantly across locations. While the major component remained dominant, its proportion relative to the minor components varied, indicating a geographical divergence in the pheromone signal.

This variation is not only present in the chemical composition of the pheromone blend but also manifests in the behavioral responses of male moths. Wind tunnel and field tests have shown significant differences in the responses of male moths from different populations to various pheromone blends.

Below is a table summarizing the variation in the sex pheromone components of Ectomyelois ceratoniae from different geographic locations in Iran.

| Location | (this compound) Ratio | (9Z,11E)-Tetradecadienal Ratio | (Z)-9-Tetradecenal Ratio |

|---|---|---|---|

| Kuhdasht | 10 | 2.5 | 2.1 |

| Tarom | 10 | 1.3 | 0.7 |

| Bajestan | 10 | 1.3 | 0.5 |

| Sorkheh | 10 | 1.2 | 1 |

| Ferdows | 10 | 1.1 | 0.9 |

| Neyriz | 10 | 0.9 | 1 |

| Khash | 10 | 0.9 | 0.9 |

| Meybod | 10 | 0.9 | 0.9 |

| Saveh | 10 | 0.9 | 1.4 |

| Behshahr | 10 | 0.5 | 1 |

| Shahrreza | 10 | 0.45 | 0.43 |

Evolutionary Dynamics of Pheromone Communication Systems

Geographic variation in pheromone composition, as seen with blends containing (this compound), can be a significant factor in population divergence, potentially leading to reproductive isolation and speciation. In many moth species, particularly those with wide distribution ranges, pheromone composition can vary drastically. Species-specific pheromone blends are crucial for ensuring successful intraspecific communication while preventing interspecies mating, thus playing a vital role in maintaining reproductive isolation. researchgate.net

When local populations of a species develop distinct pheromone blends, it can lead to a lack of mating between individuals from different geographic areas. This divergence in chemical signaling can act as a pre-zygotic reproductive barrier. Over time, these differences in the sex pheromone signal and the corresponding male response may drive sexual selection and mating incompatibility, ultimately contributing to the formation of new species. researchgate.net The study of such variations is essential for understanding whether these differences are a key contributor to the evolutionary path of population divergence.

The evolutionary basis for the geographic divergence in pheromone signals is complex and can be influenced by several selection pressures. The observed dissimilarity in pheromone blends among populations may arise from genetic factors such as the founder effect, where a new population is established by a small number of individuals, or genetic drift, which involves random changes in allele frequencies over time.

Furthermore, natural or sexual selection can also drive changes in pheromone composition. For instance, local environmental conditions, such as the presence of specific host plants or predators, might select for certain pheromone blend characteristics. Sexual selection, driven by female choice or male-male competition, can also lead to the evolution of novel signals and responses. While these mechanisms are hypothesized to be at play, the precise evolutionary pressures that lead to the specific variations observed in (this compound)-based pheromone systems are still an area of active research.

Role of Pheromone Variation in Reproductive Isolation and Speciation

Research towards Sustainable Pest Management Strategies

The use of synthetic pheromones, including (this compound), is a cornerstone of developing tools for monitoring and detecting pest populations, which is essential for integrated pest management (IPM) programs. usda.govresearcher.life Pheromone-baited traps serve as highly sensitive and species-specific tools for detecting the presence of a pest, monitoring its population dynamics and flight phenology, and timing control measures for optimal efficacy. usda.govznaturforsch.com

For the carob moth, Ectomyelois ceratoniae, synthetic lures containing (this compound) and its minor components have been developed for population monitoring. researchgate.net However, a significant challenge in the use of this specific compound is its instability. researcher.liferesearchgate.net (this compound) is a conjugated trienal aldehyde, a structure that is prone to degradation under field conditions, leading to a rapid loss of attractiveness in standard lures. researcher.liferesearchgate.net This instability has prompted research into more stable mimics and advanced delivery systems to ensure a consistent and prolonged release of the attractant. researchgate.netresearchgate.net

Beyond monitoring, synthetic pheromones are researched for direct control of pest populations through mating disruption. usda.govresearchgate.net This technique involves permeating the atmosphere of a crop with a high concentration of the synthetic female sex pheromone, which confuses males and prevents them from locating females, thereby disrupting mating and reducing subsequent larval infestations. researchgate.net

A major hurdle for using (this compound) in mating disruption is its chemical instability. znaturforsch.comresearchgate.net The natural pheromone is highly volatile and labile, which can lead to low efficacy in field applications. researchgate.net To overcome this, research has focused on two main areas: the development of stable pheromone mimics and the creation of controlled-release formulations.

One successful approach has been the synthesis of more stable analogues, or "mimics," of the natural pheromone. For the carob moth, (Z,E)-7,9,11-dodecatrienyl formate (B1220265) was developed as a mimic of (this compound). researchgate.netresearchgate.net This formate analogue has demonstrated effectiveness in field trapping studies and is considered more stable than the natural aldehyde. researchgate.net

In conjunction with stable mimics, specialized formulations have been developed to protect the pheromone and control its release over an extended period. researcher.liferesearchgate.net Products like SPLAT® (Specialized Pheromone & Lure Application Technology), which is a wax-based matrix, have been formulated with the carob moth pheromone mimic. researchgate.net Field trials using SPLAT EC O in Tunisian oases have shown promise, effectively reducing the infestation rate of dates by E. ceratoniae through mating disruption. researchgate.net Other research has explored sol-gel formulations as a method for the slow and controlled release of unstable aldehyde pheromones, aiming to improve their longevity and effectiveness in the field. researcher.life

Investigation of Slow-Release Formulations for Pheromone Longevity (e.g., Sol-Gel Technology)

The efficacy of semiochemicals like (9Z,11E,13)-Tetradecatrienal in pest management is highly dependent on the longevity and stability of their release. researcher.life Traditional lures often suffer from rapid degradation, especially for unstable compounds such as polyene aldehydes, diminishing their field attractiveness within a short period. researcher.life To address this, research has focused on developing advanced slow-release formulations, with sol-gel technology emerging as a promising solution. researcher.life

Sol-gel matrices are inorganic polymers, typically of metal alkoxides like silicates, that create a glass-like, porous structure. researcher.life This technology offers several advantages for pheromone dispensing:

Chemical Stability: The inert silica-based matrix protects the entrapped pheromone molecules from environmental degradation. researcher.liferesearchgate.net

Controlled Release: The release rate can be precisely controlled by modifying the degree of cross-linking during the polymerization process. This is achieved by altering the precursors and their ratios, which in turn adjusts the porosity and density of the gel. researcher.lifekaist.ac.kr

Constant Emission: Unlike many conventional dispensers that exhibit a high initial release followed by a sharp decline, sol-gel formulations can be engineered for a near-constant release rate over many days, ensuring sustained efficacy. researcher.liferesearchgate.net

Environmental Safety: The primary components of sol-gels, silica (B1680970) and water, are common and non-toxic in the environment. researcher.life

Research has demonstrated the successful entrapment of various moth pheromones with different functional groups (alcohols, acetates, and aldehydes) in sol-gel matrices. researcher.life For instance, a study showed that 2.5 mg of the peach twig borer pheromone, (E)-5-decenyl acetate (B1210297), could be released at a steady rate of 14-45 µ g/day for up to 28 days from a sol-gel dispenser. researcher.liferesearchgate.net While specific release data for (9Z,11E,13)-Tetradecatrienal from sol-gel matrices is a subject of ongoing research, the technology's proven ability to stabilize similar aldehyde pheromones makes it an ideal candidate for improving its field longevity. researcher.life

The composition of the sol-gel can be tailored to optimize it for specific pheromones. Key components include a primary precursor, co-monomers, and surfactants, as detailed in the table below.

| Component Type | Example Compound | Function in Formulation | Reference |

|---|---|---|---|

| Primary Precursor | Tetramethyl orthosilicate (B98303) (TMOS) | Forms the main silica polymer network. | researcher.life |

| Co-monomer Precursors | Methyltrimethoxysilane (MTMOS), Ethyltrimethoxysilane (ETMOS), Propyltrimethoxysilane (PTMOS) | Added in varying percentages (e.g., 10-30%) to modify the gel's properties. Longer alkyl groups can result in more brittle gels but alter porosity. | researcher.life |

| Surfactant | Tween 20, PEG600 | Aids in creating a homogenous mixture and influences the final transparency and structure of the gel. | researcher.life |

| Catalyst | Hydrochloric acid (HCl), Ammonium hydroxide (B78521) (NH4OH) | Used in small molar concentrations to control the rates of hydrolysis and condensation during the gelation process. | researcher.life |

Interdisciplinary Research Directions

The study of (9Z,11E,13)-Tetradecatrienal and related pheromones is increasingly benefiting from the convergence of multiple scientific disciplines, leading to novel insights and applications.

Integration of Chemical Ecology with Genomics and Proteomics

Understanding how insects produce and detect pheromones at a molecular level is a key frontier in chemical ecology. The integration of genomics and proteomics provides powerful tools to dissect these mechanisms. For the navel orangeworm, Amyelois transitella, a significant pest whose pheromone system has been studied extensively, this interdisciplinary approach has yielded critical information. researchgate.netalmondboard.com

Genomics: By sequencing and analyzing the genome and transcriptome (specifically from the pheromone gland and antennae), researchers can identify the genes responsible for the entire pheromone pathway. This includes genes encoding for key enzymes in pheromonogenesis, such as desaturases, reductases, and acetyltransferases, which work in a coordinated cascade to build the final pheromone molecules from fatty acid precursors. usda.govnih.gov For instance, the Amyelois transitella AtrΔ11 desaturase gene has been identified and used in transgenic plants to produce pheromone components. biorxiv.org

Proteomics: This field focuses on the proteins that execute the functions encoded by the genes. In pheromone reception, olfactory proteins in the insect's antennae are paramount. Studies on A. transitella have identified and characterized several of these proteins. researchgate.net These proteins are crucial for transporting hydrophobic pheromone molecules through the aqueous lymph of the sensory hairs to the olfactory receptors. rsc.org Binding assays and structural studies, including fluorescence, circular dichroism, and NMR, have revealed how these proteins, such as AtraPBP1, undergo pH-dependent conformational changes to bind the pheromone in the environment and release it at the receptor surface. researchgate.netdntb.gov.ua

| Protein | Type | Key Finding | Reference |

|---|---|---|---|

| AtraPBP1 | Pheromone-Binding Protein | Highly enriched in male antennae; shows pH-dependent binding to pheromone components, suggesting a role in ligand release at the receptor. | researchgate.netalmondboard.com |

| AtraGOBP1 | General Odorant-Binding Protein | Binds the pheromone and its alcohol precursor with low affinity. | escholarship.org |

| AtraGOBP2 | General Odorant-Binding Protein | Surprisingly binds the major sex pheromone component with an affinity comparable to the specialized PBP (AtraPBP1). | escholarship.orgresearchgate.net |

| AtraCSP | Chemosensory Protein | Another class of binding protein identified in the antennae, likely involved in olfaction. | researchgate.net |

This integrated approach not only deepens our fundamental understanding but also opens avenues for designing parapheromones (synthetic mimics) by targeting these specific proteins, potentially leading to more stable and effective pest control agents. researchgate.netalmondboard.com

Biosensor Development for Pheromone Detection and Monitoring

The development of biosensors for the real-time detection of airborne pheromones represents a paradigm shift for pest monitoring. nih.govusda.gov These devices aim to replace or supplement traditional, labor-intensive methods like sticky traps by providing immediate data on pest presence and density. researchgate.net A typical biosensor integrates a biological recognition element, which provides high specificity for the target pheromone, with a physicochemical transducer that converts the binding event into a measurable signal. rsc.org

Several approaches are being explored for the biological component:

Whole Antennae (EAG): Using an intact insect antenna as the sensor, a technique known as electroantennography. While highly sensitive, these have very short operational lifetimes. rsc.org

Olfactory Receptors (ORs): These are the membrane proteins that naturally detect pheromones. They can be expressed and immobilized on a transducer surface. rsc.orgresearchgate.net

Binding Proteins (OBPs/PBPs): The pheromone-binding proteins found in the antennal lymph are more stable than receptors and can be used as the recognition element. rsc.org

Receptor-Derived Peptides: Short peptide sequences derived from the binding sites of sex pheromone receptors can be synthesized and used, offering a robust and specific sensing mechanism. researchgate.net

The transducer converts the biological signal into an electronic one. Various technologies are being adapted for this purpose, including gravimetric resonators, field-effect transistors, and optical systems. researchgate.netdiva-portal.org For example, researchers are developing diamond-based capacitive micromachined ultrasonic transducers (CMUTs) that can detect the minute change in mass that occurs when pheromone molecules bind to immobilized receptors. researchgate.net The goal is to create inexpensive, field-deployable sensors that can provide more accurate timing for pest control measures, which is particularly crucial in orchards where mating disruption can render traditional pheromone traps ineffective. usda.govmdpi.com

| Biosensor Approach | Biological Element | Transducer Principle | Potential Advantage | Reference |

|---|---|---|---|---|

| Antenna-Based | Whole Insect Antenna | Electrophysiological (EAG) | High natural sensitivity and specificity. | rsc.org |

| Receptor-Based | Olfactory Receptors (ORs) | Gravimetric, Electrochemical | Mimics the natural detection mechanism for high specificity. | researchgate.net |

| Protein-Based | Odorant-Binding Proteins (OBPs/PBPs) | Optical, Quartz Crystal Microbalance | More robust and stable than membrane-bound receptors. | rsc.org |

| Peptide-Based | Synthetic Peptides from Receptors | Electrochemical | High specificity, stability, and potential for mass production. | researchgate.net |

Concluding Remarks and Future Research Trajectories

Unresolved Questions in the Chemical Ecology of 9Z,11E,13-Tetradecatrienal

Despite its identification and use, significant gaps remain in our understanding of the chemical ecology surrounding (9Z,11E,13)-Tetradecatrienal. A primary unknown is the complete biosynthetic pathway of this compound within the carob moth. While research has elucidated the complex biosynthetic routes for pheromones in other Lepidoptera, such as the navel orangeworm (Amyelois transitella), the specific enzymatic steps—including the desaturases and fatty acyl-CoA reductases—that produce this specific triene aldehyde in E. ceratoniae are yet to be characterized. nih.govcore.ac.uk

Furthermore, while (9Z,11E,13)-Tetradecatrienal is the major attractant, the full pheromone blend of the carob moth may contain minor or synergistic components that are crucial for eliciting optimal behavioral responses. The identification of such compounds is essential for a complete understanding of the moth's communication system. The precise nature of the olfactory receptors (ORs) in male carob moth antennae that detect (9Z,11E,13)-Tetradecatrienal remains to be identified and functionally characterized. Understanding the specificity and sensitivity of these receptors at a molecular level is a critical frontier.

The broader ecological role of (9Z,11E,13)-Tetradecatrienal is also largely unexplored. It is plausible that this compound functions beyond intraspecific communication. Some insect pheromones are known to act as kairomones, attracting natural enemies or parasitoids, which could have profound implications for the biological control of the carob moth. researchgate.net Investigating whether this compound influences the behavior of other species, both competing herbivores and predators, is a key area for future ecological studies. researchgate.net

Table 1: Key Unresolved Research Questions

| Research Area | Specific Unanswered Question | Potential Impact |

|---|---|---|

| Biosynthesis | What are the specific enzymes and metabolic pathways responsible for producing (9Z,11E,13)-Tetradecatrienal in the carob moth? | Could enable biotechnological production of the pheromone and offer targets for genetic pest control. |

| Pheromone Blend | Are there unidentified minor components in the E. ceratoniae pheromone blend that synergize with the major component? | Would allow for the creation of more effective and specific lures for monitoring and mating disruption. |

| Neurophysiology | Which specific olfactory receptors in the male carob moth antenna bind to (9Z,11E,13)-Tetradecatrienal? | Provides insight into the mechanisms of olfaction and speciation; could inform the design of novel antagonists or super-agonists. |

| Chemical Ecology | Does this compound act as a kairomone for predators, parasitoids, or competing species? | Could lead to new biological control strategies and a better understanding of the compound's role in the wider ecosystem. researchgate.net |

Potential for Novel Applications Beyond Current Pest Management

The utility of (9Z,11E,13)-Tetradecatrienal could extend far beyond its current role in integrated pest management for the carob moth. Its high specificity makes it a candidate for use in biodiversity monitoring programs, allowing for sensitive detection and population tracking of E. ceratoniae as an indicator species in certain agricultural ecosystems.

A particularly novel and unexpected avenue for research has emerged from the field of medicine. A recent metabolomics study investigating chemoresistance in human ovarian cancer cells identified (9Z,11E,13)-Tetradecatrienal as a metabolite that was altered in response to the inhibition of lysosomal exocytosis. mdpi.com While this finding is preliminary and its biological significance is not yet understood, it opens up the speculative but intriguing possibility that this fatty aldehyde or its derivatives could have roles or applications in cellular processes entirely unrelated to insect communication. This warrants further investigation to determine if the compound has any bioactivity that could be explored for therapeutic purposes.

Furthermore, there is potential to use (9Z,11E,13)-Tetradecatrienal in "lure-and-infect" or "lure-and-sterilize" strategies. By attracting male moths to a point source, they could be exposed to species-specific pathogens (such as entomopathogenic fungi or viruses) or chemosterilants, which they would then spread through the population. Such an approach could offer a more sustainable and targeted method of population control.

Table 2: Potential Novel Applications

| Application Area | Description | Potential Benefit |

|---|---|---|

| Biodiversity Monitoring | Use in highly specific traps to monitor populations of Ectomyelois ceratoniae as an ecological indicator. | Provides a non-invasive tool for assessing ecosystem health and change in specific agricultural landscapes. |

| Biomedical Research | Investigation into the role of (9Z,11E,13)-Tetradecatrienal in mammalian cell processes, based on its identification in a cancer cell metabolomics study. mdpi.com | Could uncover entirely new biological functions and potential therapeutic applications for this class of molecules. |

| Lure-and-Infect/-Sterilize | Combining the pheromone lure with an insect-specific pathogen or a sterilizing agent. | Offers a targeted, self-disseminating method for pest population suppression with potentially reduced environmental impact. |

| Evolutionary Studies | Use as a tool to probe the olfactory systems of related moth species to study the evolution of pheromone communication. researchgate.net | Helps to understand the evolutionary pressures that lead to the diversification of chemical signals and reproductive isolation. |

Methodological Advancements Required for Future Studies

To address the unresolved questions and explore novel applications, several methodological advancements are necessary. A significant challenge in the use of (9Z,11E,13)-Tetradecatrienal is its inherent instability; as a conjugated trienal, it is susceptible to oxidation and isomerization, which causes it to lose its biological activity in the field. researcher.life The development of advanced controlled-release formulations, such as the sol-gel matrices that have been explored for other unstable pheromones, is critical for improving the longevity and efficacy of lures for both research and commercial purposes. researcher.life

In the realm of chemical synthesis, while efficient routes have been developed, there is always a need for more cost-effective and stereoselective methods to produce the pure (9Z,11E) isomers required for behavioral activity. researchgate.net Advances in biocatalysis, potentially using genetically engineered yeasts or plants, could provide a sustainable and highly specific alternative to traditional chemical synthesis for producing this and other pheromones. researchgate.net

Finally, to decipher the complete pheromone blend and understand its perception, researchers must leverage the latest advancements in analytical chemistry and molecular biology. This includes using highly sensitive techniques for trace compound detection and employing molecular tools like RNA interference (RNAi) and CRISPR-Cas9 to identify and validate the function of genes involved in both the biosynthesis and reception of the pheromone.

Table 3: Required Methodological Advancements

| Field of Study | Required Advancement | Rationale |

|---|---|---|

| Material Science | Development of advanced, stabilized controlled-release dispensers (e.g., sol-gels, biodegradable polymers). researcher.life | To overcome the chemical instability of the compound and ensure a consistent release rate for effective long-term use in the field. |

| Synthetic Chemistry | Creation of more efficient, cost-effective, and highly stereoselective synthesis pathways. researchgate.net | To make the pure pheromone more accessible and affordable for large-scale research and pest management applications. |

| Biotechnology | Engineering of microorganisms or plants for the biosynthesis of the pheromone. researchgate.net | To provide a sustainable, potentially cheaper, and highly specific method of production, avoiding harsh chemical reagents. |

| Neuroethology & Molecular Biology | Application of advanced electrophysiology, transcriptomics, and gene-editing tools. | To identify the full pheromone blend, characterize specific olfactory receptors, and understand the genetic basis of the moth's behavior. |

Q & A

Q. How can reproducibility challenges in enzymatic studies be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.